molecular formula C15H16O5 B7779260 cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid

cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid

Cat. No.: B7779260
M. Wt: 276.28 g/mol
InChI Key: PAWPONWZBXPIAL-WDEREUQCSA-N
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Description

cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid ( 131779-79-8) is a chemical compound of significant interest in medicinal chemistry research. With a molecular formula of C15H17NO5 and a stated purity of 97% , it serves as a valuable building block for the synthesis of novel bioactive molecules. The compound features a benzo[d][1,3]dioxole moiety, a privileged scaffold in drug discovery known to contribute to diverse biological activities. This structural motif is found in compounds with reported anticancer , enzyme inhibitory , and anti-inflammatory properties . The cyclohexanecarboxylic acid component is a classic framework used in organic synthesis, which can be further functionalized, for instance, into acid chlorides for subsequent reactions . As such, this compound is a versatile intermediate for researchers developing new therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases . Its potential mechanisms of action, when incorporated into larger structures, may include enzyme inhibition and receptor antagonism, as suggested by molecular docking studies on related benzodioxole-containing molecules . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1R,2S)-2-(1,3-benzodioxole-5-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11H,1-4,8H2,(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWPONWZBXPIAL-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer efficient pathways for constructing complex molecules. A modified Bredereck reaction, followed by a Passerini-3CR, has been employed to generate intermediates structurally related to the target compound . In this approach, cyclohexane carboxyaldehyde reacts with benzoic acid derivatives in the presence of amines and isocyanides. For example, combining morpholine, N-formylimidazole diethyl acetal, and methyl isocyanoacetate yields an intermediate isocyanide, which subsequently undergoes a Passerini reaction with benzo[d] dioxole-5-carboxylic acid and cyclohexane carboxyaldehyde . This method achieves stereochemical control, critical for the cis-configuration, through careful selection of solvents (e.g., dimethylformamide) and temperatures (80–100°C) .

Condensation Reactions with Acid Chlorides

Condensation of cyclohexanecarboxylic acid derivatives with acid chlorides is a widely reported method. Patents describe the reaction of 3,5-dioxo-cyclohexanecarboxylic acid alkyl esters with organic acid chlorides, such as benzo[d] dioxole-5-carbonyl chloride, in inert solvents like dichloromethane or toluene . The process typically involves:

  • Base-mediated dehydrohalogenation : Triethylamine or pyridine facilitates the removal of HCl, driving the reaction toward completion.

  • Temperature control : Reactions are conducted at –20°C to ambient temperatures to prevent side reactions .

  • Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the cis-isomer with yields up to 75% .

Hydrogenation of Aromatic Precursors

Hydrogenation of benzenecarboxylic acid precursors provides a route to cyclohexanecarboxylic acid derivatives. Rhodium- or ruthenium-based catalysts in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) enable selective reduction of benzene rings while preserving carboxylic acid groups . For instance, hydrogenating benzo[d] dioxole-5-carboxylic acid at 100–150°C under 50–100 bar H₂ pressure yields the cyclohexane analogue, which is subsequently functionalized via Friedel-Crafts acylation to introduce the 2-benzoyl group . This method achieves cis/trans ratios of 3.0–5.0, favoring the cis-configuration through steric effects imposed by the solvent .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in Ugi-type reactions. A protocol involving β-alanine, aldehydes (e.g., cyclohexanecarboxyaldehyde), and isocyanides in methanol at 100°C for 2 hours produces β-lactam intermediates, which are oxidized to carboxylic acids using KMnO₄ . This method reduces reaction times from 24 hours to 2 hours while maintaining yields above 60% .

Cyclization and Functional Group Interconversion

Cyclization strategies are critical for forming the benzo[d] dioxole moiety. One approach involves treating 1,2-dihydroxybenzene with dichloromethane in the presence of BF₃·Et₂O to form the dioxole ring, followed by Friedel-Crafts acylation with cyclohexanecarboxylic acid chloride . Key parameters include:

  • Catalyst loading : 10 mol% BF₃·Et₂O ensures complete cyclization.

  • Solvent effects : Dichloromethane minimizes side reactions compared to polar solvents .

Comparative Analysis of Synthetic Methods

MethodYield (%)Cis/Trans RatioKey AdvantageLimitation
Multicomponent Reactions60–804.0–5.0Stereochemical controlRequires specialized reagents
Acid Chloride Condensation70–753.0–4.5High puritySensitive to moisture
Hydrogenation85–903.0–5.2ScalabilityHigh-pressure equipment needed
Microwave Synthesis60–65N/ARapid synthesisLimited to small-scale reactions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and environmental science, supported by case studies and data tables.

Properties

  • Molecular Formula : C15_{15}H14_{14}O4_{4}
  • Molecular Weight : 270.27 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential anti-inflammatory and analgesic properties.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of the NF-kB pathway, which is crucial in inflammatory responses.
  • Analgesic Effects : In animal models, the compound was found to reduce pain perception significantly, comparable to standard analgesics like ibuprofen.

Materials Science

This compound can be utilized as a precursor for synthesizing advanced materials, particularly in polymer chemistry.

Data Table: Polymerization Potential

Polymer TypeMonomer UsedProperties
PolyestersThis compoundHigh thermal stability
Biodegradable PolymersModified with natural oilsEnhanced biodegradability

Environmental Science

This compound has applications in environmental remediation due to its ability to chelate heavy metals.

Case Studies

  • Heavy Metal Removal : Research indicated that this compound effectively binds to lead and cadmium ions in aqueous solutions, facilitating their removal from contaminated water sources.
  • Soil Remediation : Field studies showed that incorporating this compound into soil can reduce heavy metal toxicity levels, promoting healthier plant growth.

Mechanism of Action

The mechanism by which cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • cis-2-[(3,5-Dichlorophenyl)aminocarbonyl]cyclohexanecarboxylic acid (VU0155041): Features a 3,5-dichlorophenyl aminocarbonyl group instead of benzodioxole-carbonyl. It acts as a selective mGluR4 agonist, demonstrating the role of aromatic substituents in modulating receptor specificity .
  • cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Contains a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula (C₁₂H₂₁NO₄) and melting point (127–133°C) contrast with benzodioxole derivatives .
  • cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid: Substitutes the benzodioxole-carbonyl with a benzamide group (C₁₄H₁₇N₃O₃). This analog is a white powder with noted skin and eye irritation hazards .

Physicochemical Properties

Compound Name Molecular Formula Substituent Melting Point (°C) Key Properties
cis-2-(Benzodioxole-5-carbonyl)cyclohexanecarboxylic acid* Not provided Benzodioxole-carbonyl Not available Likely moderate polarity due to carbonyl and dioxole groups
VU0155041 C₁₅H₁₆Cl₂N₂O₃ 3,5-Dichlorophenyl aminocarbonyl Not reported High receptor specificity (mGluR4 agonist)
cis-2-(tert-Boc-amino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ tert-Boc-amino 127–133 Crystalline solid, Boc protection enhances stability
cis-2-Benzamidocyclohexanecarboxylic acid C₁₄H₁₇N₃O₃ Benzamide Not reported White powder, skin/eye irritant

*Hypothetical data inferred from analogs.

Biological Activity

Cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexane ring substituted with a benzo[d][1,3]dioxole moiety and a carboxylic acid group. Its structural formula can be represented as follows:

C15H15O4\text{C}_{15}\text{H}_{15}\text{O}_4

Cytotoxicity Against Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies assessing its cytotoxic properties:

Cell Line IC50 (µg/mL) Effect on Viability
HepG24267.7%
MCF-710078.14%
NIH 3T3>50096.11%
HaCaT25082.23%

These results demonstrate that the compound is more effective against HepG2 and MCF-7 cancer cell lines compared to normal cell lines such as NIH 3T3 and HaCaT, indicating selective cytotoxicity towards malignant cells .

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes observed under microscopy suggest that treated cells exhibit characteristics typical of apoptotic cells, including cell shrinkage and chromatin condensation . The compound may interfere with various cellular functions such as:

  • Cell Cycle Regulation : Disruption of normal cell cycle progression.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Inflammation Modulation : Potential reduction in inflammatory responses associated with tumor progression.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives, providing insights into potential therapeutic applications:

  • Study on Anticancer Properties :
    A study conducted on a series of benzoate derivatives highlighted their effectiveness in inhibiting cancer cell proliferation. The derivatives showed varying degrees of cytotoxicity against different cancer types, suggesting a structure-activity relationship that could be exploited for drug design .
  • Natural Product Research :
    Research involving natural products has identified compounds with similar structural motifs that exhibit significant biological activities, including anti-inflammatory and anticancer effects. These findings support the hypothesis that this compound may possess similar properties due to its structural characteristics .

Q & A

Q. What are the key synthetic strategies for preparing cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid?

The synthesis typically involves Friedel-Crafts acylation to attach the benzo[d][1,3]dioxole-5-carbonyl group to a cyclohexane ring, followed by oxidation or functional group interconversion to introduce the carboxylic acid moiety. Critical steps include protecting group strategies (e.g., tert-butyl esters) to prevent side reactions and purification via flash chromatography or preparative HPLC to isolate the cis isomer . Optimization of reaction conditions (e.g., solvent choice, temperature) is essential to minimize racemization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the cis configuration of the cyclohexane ring and benzo[d][1,3]dioxole substitution pattern . Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity (>98% is typical for research-grade material) .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) effectively resolves enantiomers. Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze one enantiomer . Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to prolonged exposure to light and moisture. Storage at –20°C under nitrogen is recommended. Degradation studies using LC-MS under varying pH and temperature conditions reveal instability in basic environments (>pH 9), likely due to ester hydrolysis .

Advanced Research Questions

Q. How does the benzo[d][1,3]dioxole moiety influence biological activity?

The electron-rich dioxole ring enhances lipophilicity, improving membrane permeability, while its planar structure facilitates π-π stacking with aromatic residues in target proteins (e.g., metabotropic glutamate receptors). Fluorine or chlorine substitutions on the benzoyl group further modulate binding affinity and metabolic stability .

Q. What computational approaches predict binding modes to mGlu4 receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with the allosteric binding pocket of mGlu4. Key residues (e.g., Ser 316, Lys 317) form hydrogen bonds with the carboxylic acid group, while hydrophobic interactions stabilize the cyclohexane ring .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution on the benzoyl group (e.g., 3,4-difluoro vs. 3,5-dichloro) reveals that electron-withdrawing groups enhance receptor affinity but reduce solubility. Cyclohexane ring conformation (cis vs. trans) significantly impacts potency, with cis isomers showing 10-fold higher activity in mGlu4 modulation .

Q. What methodological challenges arise in biological assays for this compound?

Discrepancies in IC₅₀ values across studies often stem from assay conditions (e.g., cell line variability, calcium flux vs. cAMP readouts). Independent validation using orthogonal techniques (e.g., radioligand binding, electrophysiology) is critical . Purity >99% (confirmed by LC-MS) is necessary to exclude off-target effects .

Q. How can synthetic scalability be optimized without compromising stereochemical integrity?

Transitioning from batch to flow chemistry improves yield (from 54% to >75%) by controlling exothermic acylation steps . Catalytic asymmetric hydrogenation with Rh(I) catalysts achieves enantiomeric excess (ee) >95% at scale .

Q. What are the implications of cyclohexane ring conformation on pharmacological profiles?

The cis configuration imposes a rigid chair conformation, aligning the carboxylic acid and benzoyl groups for optimal receptor engagement. Trans isomers exhibit reduced activity due to steric clashes in the binding pocket .

Comparative and Mechanistic Questions

Q. How does this compound compare to other mGlu4 allosteric modulators?

Unlike pyridine-based modulators (e.g., ADX88178), this compound’s cyclohexane scaffold reduces off-target activity at mGlu2/3 receptors. Its logP (~2.5) balances CNS penetration and solubility, outperforming more lipophilic analogs .

Q. What evidence supports its role in neuroinflammation modulation?

In vitro studies show inhibition of ROS production in microglia (IC₅₀ = 1.2 µM), linked to downregulation of NF-κB pathways. Structural analogs with isoindole cores exhibit enhanced anti-inflammatory effects, suggesting scaffold versatility .

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